![molecular formula C20H18N2O3 B3048970 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- CAS No. 188712-75-6](/img/structure/B3048970.png)

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-

Overview

Description

Nile Red, 9-diethylamino-5H-benzo[a]phenoxazine-5-one, is a solvatochromic fluorophore and one of the most commonly used stains to enhance contrast of lipid-rich areas of microscopic biosamples . It exhibits strong absorption of visible light and is highly fluorescent .

Synthesis Analysis

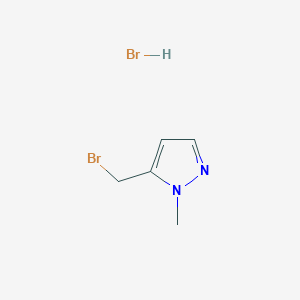

The synthesis of Nile Red and its analogues involves starting from 1-naphthols or 1,3-naphthalenediols . The study also reported on how electron-withdrawing substituents attached to the Nile Red backbone affect its solvatochromic properties and two-photon brightness .Molecular Structure Analysis

The molecular formula of Nile Red is C20H18N2O2 . The nature and location of the substituent have particular influence on the strength of two-photon absorption (2PA), peaking in all cases at approx. 860 and 1050 nm .Chemical Reactions Analysis

The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system gave previously unknown ether derivatives .Physical And Chemical Properties Analysis

Nile Red has a density of 1.3±0.1 g/cm3, boiling point of 388.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It is also known to be lipophilic .Scientific Research Applications

Biological Membrane Studies

Nile Red has been extensively employed to investigate biological membranes . Its hydrophobic nature and sensitivity to local molecular environments make it an excellent probe for studying lipid bilayers, cell membranes, and organelle membranes. Researchers use Nile Red to explore membrane fluidity, phase transitions, and lipid organization.

Protein Research

In protein studies, Nile Red serves as a valuable tool for probing protein conformational changes, binding interactions, and aggregation processes. It has been used to visualize protein-ligand interactions, protein folding, and protein localization within cells . The fluorescence properties of Nile Red allow researchers to monitor protein dynamics and structural alterations.

Drug Delivery Systems

As a photostable and lipophilic stain, Nile Red has been employed to visualize and localize colloidal drug carriers . Researchers use it to track drug-loaded nanoparticles, liposomes, and other drug delivery systems. Nile Red fluorescence provides valuable information about drug release kinetics and intracellular drug distribution.

Supramolecular Assemblies

Nile Red participates in the formation of dendrimer–surfactant supramolecular assemblies . These complex structures have applications in drug delivery, catalysis, and nanotechnology. Nile Red fluorescence allows researchers to investigate the assembly process and understand the interactions between dendrimers and surfactants.

Mechanism of Action

Target of Action

The primary target of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-, also known as Nile Red, is intracellular lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage within cells .

Mode of Action

Nile Red is a lipophilic stain that integrates into lipid-rich environments within cells due to its hydrophobic nature . It exhibits strong fluorescence when in these environments, allowing for the visualization of neutral lipids and phospholipids . This fluorescence is sensitive to the local molecular environment, making it possible to probe complex mediums and materials from a wide range of aspects .

Biochemical Pathways

The fluorescence properties of Nile Red are strongly medium dependent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission . A Twisted Intramolecular Charge Transfer (TICT) state has been proposed to account for the polarity-sensitive fluorescence of Nile Red .

Pharmacokinetics

Its hydrophobic nature and low solubility in water suggest that its bioavailability may be influenced by these factors .

Result of Action

The result of Nile Red’s action is the visualization of intracellular lipid droplets . This allows researchers to study lipid accumulation in cells, providing essential insights into lipid metabolism and storage diseases .

Action Environment

The action of Nile Red is influenced by environmental factors such as solvent polarity and viscosity . Its fluorescence yield increases with decreasing solvent polarity, and its emission properties are strongly medium dependent . Therefore, the action, efficacy, and stability of Nile Red can be influenced by these environmental factors .

Safety and Hazards

properties

IUPAC Name |

9-(diethylamino)-5-hydroxybenzo[a]phenoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)14-7-6-13(23)10-15(14)20(19)21-16/h5-11,24H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZDFMVUIGZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC(=O)C=CC4=C(C=C3O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398077 | |

| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- | |

CAS RN |

188712-75-6 | |

| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)